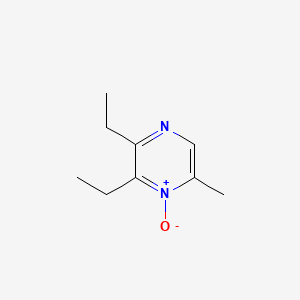

2,3-Diethyl-5-methylpyrazine-N4-oxide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-diethyl-6-methyl-1-oxidopyrazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-8-9(5-2)11(12)7(3)6-10-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZIYDSIPJMJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C([N+](=C1CC)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652551 | |

| Record name | 2,3-Diethyl-6-methyl-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076200-01-5 | |

| Record name | Pyrazine, 2,3-diethyl-5-methyl-, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076200-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl-6-methyl-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Diethyl 5 Methylpyrazine N4 Oxide

Established and Proposed Synthesis Routes for 2,3-Diethyl-5-methylpyrazine-N4-oxide

The most direct and common method for the preparation of this compound is the N-oxidation of 2,3-diethyl-5-methylpyrazine (B150936). This transformation can be accomplished using various oxidizing agents, with peroxy acids being particularly effective. The choice of oxidant and reaction conditions can influence the yield and selectivity of the N-oxidation process.

Common oxidizing agents include hydrogen peroxide in the presence of an acid like acetic acid, or pre-formed peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comyoutube.com The reaction involves the transfer of an oxygen atom from the oxidizing agent to the nitrogen atom of the pyrazine (B50134) ring. Given the two nitrogen atoms in the pyrazine ring, the oxidation of 2,3-diethyl-5-methylpyrazine can potentially yield two different mono-N-oxides (N1-oxide and N4-oxide) and a di-N-oxide. The electronic and steric effects of the alkyl substituents on the pyrazine ring influence the regioselectivity of the oxidation. The nitrogen at the 4-position is generally more susceptible to oxidation due to steric hindrance from the adjacent ethyl group at the 3-position.

Table 1: Common Oxidation Strategies

| Oxidizing Agent | Solvent | Typical Conditions | Reference |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | Room temperature to gentle heating | youtube.com |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, Chloroform | 0°C to room temperature | chemtube3d.com |

| Peracetic Acid | Acetic Acid | Controlled temperature | orgsyn.org |

An alternative approach to the synthesis of this compound involves the construction of the pyrazine N-oxide ring from acyclic precursors. This method offers the potential for greater control over the substitution pattern of the final product. One general strategy for pyrazine synthesis involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. slideshare.net

For the synthesis of a pyrazine N-oxide, this could involve the condensation of an appropriate α-dicarbonyl compound with an α-amino oxime. Subsequent cyclization and dehydration would lead to the pyrazine N-oxide ring. Another proposed route could involve the condensation of an α-haloketone with an amino acid derivative, followed by cyclization and oxidation. These de novo syntheses allow for the introduction of various substituents onto the pyrazine N-oxide scaffold. scripps.edu

Mechanistic Elucidation of this compound Formation

The mechanism of N-oxidation of 2,3-diethyl-5-methylpyrazine with a peroxy acid, such as m-CPBA, proceeds through a concerted mechanism. The nitrogen atom of the pyrazine ring acts as a nucleophile and attacks the electrophilic oxygen atom of the peroxy acid. This leads to the formation of a transition state where the O-O bond of the peroxy acid is breaking, and the N-O bond is forming. The reaction is typically irreversible and results in the formation of the pyrazine N-oxide and the corresponding carboxylic acid.

The rate of oxidation can be influenced by the electron density on the nitrogen atoms of the pyrazine ring. The presence of electron-donating alkyl groups, such as the ethyl and methyl groups in 2,3-diethyl-5-methylpyrazine, increases the nucleophilicity of the nitrogen atoms, thereby facilitating the oxidation process.

Chemical Transformations and Reactivity Profile of the N-Oxide Moiety

The introduction of the N-oxide functionality significantly alters the chemical reactivity of the pyrazine ring, making it susceptible to a range of chemical transformations.

The N-oxide group in this compound can be removed through reductive decomposition, also known as deoxygenation, to regenerate the parent pyrazine. This transformation is useful in synthetic sequences where the N-oxide is used to direct other reactions and is subsequently removed. scripps.edu Common reducing agents for this purpose include trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), and certain metals or metal salts. acs.org The mechanism of deoxygenation with PCl₃ involves the initial attack of the N-oxide oxygen on the phosphorus atom, followed by the elimination of the oxygen and formation of the pyrazine and phosphoryl chloride.

The pyrazine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the N-oxide group in this compound activates the ring towards electrophilic attack, particularly at the positions ortho and para to the N-oxide group. chemtube3d.comresearchgate.net This is due to the ability of the N-oxide oxygen to donate electron density to the ring through resonance.

Therefore, electrophilic substitution reactions, such as nitration and halogenation, are expected to occur on the pyrazine N-oxide ring. researchgate.netyoutube.com For this compound, electrophilic attack would be directed to the carbon atoms at positions 2 and 6 relative to the N4-oxide. However, the presence of the ethyl group at position 3 and the methyl group at position 5 will also influence the regioselectivity of the substitution. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the pyrazine ring. youtube.com

The N-oxide can also facilitate nucleophilic substitution reactions at positions alpha and gamma to the N-oxide by acting as a good leaving group after activation. scripps.eduyoutube.com

Derivatization Strategies and Synthesis of Novel Analogs Incorporating the this compound Core

The presence of the N-oxide group in this compound opens up several avenues for derivatization, particularly at the methyl group in the 5-position, which is activated for functionalization. Key strategies for creating novel analogs from this core structure include rearrangement reactions and substitutions.

One of the most notable derivatization methods is the Boekelheide reaction , a well-established rearrangement of α-alkyl N-oxides. wikipedia.org This reaction is typically carried out using acetic anhydride (B1165640) or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org When this compound is treated with acetic anhydride, it is expected to undergo a [3.3]-sigmatropic rearrangement. This process begins with the acylation of the N-oxide oxygen, followed by deprotonation of the α-carbon of the methyl group. The subsequent rearrangement and hydrolysis yield 2,3-diethyl-5-(hydroxymethyl)pyrazine. If the intermediate is not hydrolyzed, 2,3-diethyl-5-(acetoxymethyl)pyrazine is obtained. wikipedia.orgthieme-connect.de

Another significant derivatization pathway involves the reaction of the N-oxide with phosphoryl chloride (POCl₃) . This reaction is known to convert α-picoline-N-oxides into their corresponding chloromethyl derivatives. wikipedia.orgresearchgate.net By analogy, treating this compound with phosphoryl chloride is a plausible method for the synthesis of 2-chloro-3-ethyl-5-(chloromethyl)-6-ethylpyrazine. This reaction provides a route to a halogenated analog, which can serve as a versatile intermediate for further nucleophilic substitutions.

The synthesis of the parent N-oxide, this compound, is typically achieved through the direct oxidation of 2,3-diethyl-5-methylpyrazine. Common oxidizing agents for this transformation include peracids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

These derivatization strategies allow for the introduction of various functional groups onto the pyrazine core, leading to the generation of novel analogs with potentially unique chemical and physical properties. The resulting hydroxymethyl, acetoxymethyl, and chloromethyl derivatives can be further modified to expand the library of compounds based on the 2,3-diethyl-5-methylpyrazine scaffold.

Table of Potential Novel Analogs from this compound

| Parent Compound | Reagent(s) | Resulting Analog | Reaction Type |

| This compound | Acetic Anhydride, then Hydrolysis | 2,3-Diethyl-5-(hydroxymethyl)pyrazine | Boekelheide Rearrangement |

| This compound | Acetic Anhydride | 2,3-Diethyl-5-(acetoxymethyl)pyrazine | Boekelheide Rearrangement |

| This compound | Phosphoryl Chloride (POCl₃) | 2-Chloro-3-ethyl-5-(chloromethyl)-6-ethylpyrazine | Chlorination/Substitution |

Advanced Spectroscopic and Analytical Characterization in Research Applications

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Structural Assignments of 2,3-Diethyl-5-methylpyrazine-N4-oxide and its Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its synthetic intermediates. The introduction of the N-oxide functionality significantly influences the electronic environment of the pyrazine (B50134) ring, leading to characteristic shifts in the ¹H and ¹³C NMR spectra compared to the parent compound, 2,3-diethyl-5-methylpyrazine (B150936).

In the ¹H NMR spectrum of a pyrazine N-oxide, the protons on the carbon atoms adjacent to the N-oxide group typically experience a downfield shift due to the deshielding effect of the N-oxide bond. For this compound, the proton on the C6 position would be expected to show a noticeable downfield shift compared to the corresponding proton in the unoxidized pyrazine. Similarly, the protons of the ethyl group at the C3 position and the methyl group at the C5 position would also be affected, albeit to a lesser extent.

¹³C NMR spectroscopy provides further confirmation of the N-oxidation. The carbon atoms directly bonded to the oxidized nitrogen atom (C3 and C5 in this case) are expected to show a significant downfield shift, while the other ring carbons may be shifted upfield. For instance, in studies of 2-methylpyridine (B31789) N-oxide, the methyl carbon appears at approximately 17.3 ppm, and the ring carbons show shifts at 123.2, 125.5, 126.1, 138.8, and 148.5 ppm. rsc.org These values can serve as a reference for predicting the spectral features of this compound.

Isotopic Labeling:

Isotopic labeling, particularly with ¹⁵N, is a powerful technique for unambiguously confirming the site of N-oxidation and for studying reaction mechanisms. The synthesis of ¹⁵N-labeled this compound would allow for the direct observation of the ¹⁵N nucleus in the NMR spectrum. The ¹⁵N chemical shift and its coupling constants with neighboring protons (¹H-¹⁵N) and carbons (¹³C-¹⁵N) would provide definitive evidence of the N4-oxide structure. Techniques for the isotopic labeling of pyrazines have been developed, for instance, using ¹⁵N-labeled alanine (B10760859) in thermal degradation studies to form labeled pyrazines. nih.gov Such methodologies could be adapted for the synthesis of the labeled N-oxide. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning all proton and carbon signals and for confirming the connectivity within the molecule, especially when dealing with complex substitution patterns. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₂CH₃ | ~2.7-2.9 | ~25-30 |

| C2-CH₂CH ₃ | ~1.2-1.4 | ~12-14 |

| C3-CH₂CH₃ | ~2.8-3.0 | ~28-33 |

| C3-CH₂CH ₃ | ~1.3-1.5 | ~13-15 |

| C5-CH₃ | ~2.5-2.7 | ~20-23 |

| C6-H | ~8.3-8.5 | ~140-145 |

| C2 | - | ~153-158 |

| C3 | - | ~150-155 |

| C5 | - | ~158-163 |

| C6 | - | ~135-140 |

Note: These are predicted values based on data for related pyrazine and pyridine (B92270) N-oxides and are subject to solvent and experimental conditions.

Utilization of High-Resolution Mass Spectrometry (MS) for Reaction Monitoring and Mechanistic Studies of this compound

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, providing precise mass measurements that allow for the determination of its elemental composition. This is particularly valuable for confirming the successful incorporation of an oxygen atom during synthesis. Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of pyrazine N-oxides, as it typically produces an abundant protonated molecule [M+H]⁺. conicet.gov.arnih.gov

Reaction Monitoring:

HRMS can be used to monitor the progress of the N-oxidation reaction of 2,3-diethyl-5-methylpyrazine. By taking aliquots of the reaction mixture over time and analyzing them by LC-HRMS, one can track the disappearance of the starting material (m/z of [C₉H₁₄N₂ + H]⁺) and the appearance of the N-oxide product (m/z of [C₉H₁₄N₂O + H]⁺). This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of the oxidizing agent.

Mechanistic Studies:

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of this compound, which can provide insights into its structure and stability. A characteristic fragmentation of pyrazine N-oxides under collision-induced dissociation (CID) is the neutral loss of an oxygen atom ([M+H - 16]⁺). nih.gov This deoxygenation process is a diagnostic marker for the presence of the N-oxide functionality. nih.gov Further fragmentation of the resulting pyrazinium ion would likely involve the loss of ethylene (B1197577) from the ethyl side chains or other characteristic cleavages of the pyrazine ring.

The fragmentation pattern can also be used to differentiate between isomers. For example, studies on substituted pyrazine N-oxides have shown that the fragmentation can be dependent on the position of the substituent. conicet.gov.ar By carefully analyzing the MS/MS spectra, it is possible to confirm that the N-oxidation has occurred at the N4 position rather than the N1 position. The use of metal complexation in ESI-MS has also been shown to be an effective strategy for differentiating regioisomeric pyrazine N-oxides. conicet.gov.ar

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed Fragmentation |

| [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.1184 | - |

| [M+H - O]⁺ | C₉H₁₅N₂⁺ | 151.1235 | Deoxygenation |

| [M+H - C₂H₄]⁺ | C₇H₁₁N₂O⁺ | 139.0871 | Loss of ethylene |

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Groups and Bonding States within this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. The N-oxide group has characteristic vibrational modes that are readily identifiable.

The most prominent vibrational feature of a pyrazine N-oxide is the N-O stretching vibration (ν(N-O)). This band typically appears in the IR spectrum in the range of 1230-1325 cm⁻¹. researchgate.net Its exact position is influenced by the electronic effects of the substituents on the pyrazine ring. The N-O stretching vibration is often strong in the IR spectrum due to the significant dipole moment change associated with this vibration.

In addition to the N-O stretch, the pyrazine ring itself has a set of characteristic ring stretching and deformation modes. These are typically observed in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. The introduction of the N-oxide group and the alkyl substituents breaks the symmetry of the pyrazine ring, which can lead to the activation of vibrational modes that are silent in the spectrum of the parent pyrazine.

Raman spectroscopy is a complementary technique to IR spectroscopy. While the N-O stretch is also observable in the Raman spectrum, other vibrations, such as the symmetric ring breathing mode, may be particularly intense. A full vibrational assignment, often aided by computational methods like Density Functional Theory (DFT), can provide a complete picture of the vibrational dynamics of the molecule. researchgate.net Studies on pyrazine N-oxide and its deuterated analogue have provided a comprehensive assignment of their vibrational modes, which can serve as a basis for interpreting the spectra of its alkylated derivatives. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-O Stretch | 1230-1325 | IR, Raman |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1400-1600 | IR, Raman |

| C-H In-plane Bend | 1000-1300 | IR, Raman |

| Ring Breathing | ~1000 | Raman |

| C-H Out-of-plane Bend | 700-900 | IR |

Advanced Chromatographic Techniques (GC-MS, LC-MS/MS) for Quantitative Research Analysis in Complex Matrices and Purity Verification in Synthetic Studies

Advanced chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, especially in complex matrices such as food samples or biological fluids. These methods are also critical for assessing the purity of the compound after synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While pyrazine N-oxides are generally less volatile than their parent pyrazines, they can still be analyzed by GC-MS, often after derivatization to increase their volatility and thermal stability. The GC provides excellent separation of isomers, and the mass spectrometer provides definitive identification. GC-MS has been used for the analysis of pyrazine-N-oxides, with the mass spectra showing the expected molecular ion peaks. researchgate.net When analyzing complex samples, matrix effects can be a significant challenge, potentially leading to either suppression or enhancement of the analyte signal. mdpi.com Therefore, the use of matrix-matched standards or stable isotope-labeled internal standards is often necessary for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and thermally labile compounds like pyrazine N-oxides. Reversed-phase liquid chromatography can be used to separate this compound from its parent pyrazine and other related compounds. sielc.com The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantitative analysis. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the N-oxide) is selected and fragmented, and a specific product ion is monitored. This highly specific detection scheme minimizes interferences from the matrix, allowing for accurate quantification even at very low concentrations. LC-MS/MS methods have been successfully developed for the quantification of other N-oxides in various matrices. nih.gov

Purity Verification:

Both GC-MS and LC-MS/MS are invaluable for assessing the purity of synthesized this compound. These techniques can detect and identify any remaining starting material, by-products, or isomers. For purity verification, it is crucial to use a high-resolution mass spectrometer to confirm the elemental composition of the main peak and any impurities. Chromatographic peak purity can be further assessed using a photodiode array (PDA) detector in LC, which checks for spectral homogeneity across the peak.

Table 4: Chromatographic and Mass Spectrometric Parameters for Analysis

| Parameter | GC-MS | LC-MS/MS |

| Column | Capillary column (e.g., HP-5MS) | Reversed-phase C18 column |

| Mobile Phase | - | Acetonitrile/water with formic acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| MS Mode | Full Scan / SIM | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | - | m/z 167.1 |

| Product Ion(s) | - | m/z 151.1, 139.1 |

Theoretical and Computational Chemistry Studies of 2,3 Diethyl 5 Methylpyrazine N4 Oxide

Density Functional Theory (DFT) Studies on Reactivity, Transition States, and Reaction Energetics

Specific Density Functional Theory (DFT) studies on the reactivity, transition states, and reaction energetics of 2,3-diethyl-5-methylpyrazine-N4-oxide are not found in the current body of scientific literature. DFT calculations would offer deep insights into the molecule's reactivity, including preferred sites for electrophilic and nucleophilic attack, and the energy barriers associated with various chemical reactions. The electron-withdrawing nature of the N-oxide group suggests that it could facilitate electrophilic attacks on the pyrazine (B50134) ring, a hypothesis that awaits theoretical confirmation through DFT. smolecule.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

There is a lack of specific Molecular Dynamics (MD) simulation data for this compound. MD simulations would be instrumental in exploring the conformational landscape of the molecule, identifying stable conformers, and understanding its behavior in different solvent environments. The N-oxide group is expected to increase the molecule's polarity and its ability to form hydrogen bonds, which would significantly influence its solvation properties, particularly in protic solvents. smolecule.com

In Silico Prediction of Potential Intermolecular Interactions and Binding Affinities

No dedicated in silico studies predicting the intermolecular interactions and binding affinities of this compound have been published. Such computational screening is essential for identifying potential biological targets or for designing materials with specific properties. Given its structural relation to known flavor compounds, in silico studies could explore its potential interactions with olfactory or gustatory receptors.

Exploration of Biological Interactions and Mechanistic Roles Research Focus

Investigation of 2,3-Diethyl-5-methylpyrazine-N4-oxide as a Biochemical Research Tool or Probe

The unique chemical properties of this compound position it as a compound of interest for biochemical research. It has been identified for its utility in the field of proteomics as a biochemical tool. smolecule.com The introduction of the N-oxide functional group to the pyrazine (B50134) ring alters the molecule's polarity and reactivity compared to its parent compound. smolecule.com This modification can be leveraged in research to probe specific biological interactions or pathways. While extensive published applications are limited, its structural similarity to known biologically active pyrazines suggests potential as a model compound for studying the impact of N-oxidation on molecular interactions within complex biological systems. smolecule.com

Mechanistic Studies on the Interaction of this compound with Cellular Components or Biological Pathways

Detailed mechanistic studies on this compound are still in the early stages, with much of the current understanding extrapolated from research on similar pyrazine structures. smolecule.com The primary biological interaction of its parent compound, 2,3-diethyl-5-methylpyrazine (B150936), is with olfactory receptors, contributing to the aroma perception of foods like roasted nuts and coffee. thegoodscentscompany.com The mechanism of action for the N-oxide derivative is hypothesized to also involve interactions with such receptors, although the presence of the polar N-oxide group is expected to modify the binding affinity and sensory profile. smolecule.com

From a chemical reactivity standpoint, the N-oxide group can influence how the molecule interacts with cellular components. N-oxides can undergo reductive decomposition back to their parent amine/pyrazine form under specific biological conditions. smolecule.com This suggests that this compound could act as a pro-drug or a metabolic intermediate, being converted to the more volatile 2,3-diethyl-5-methylpyrazine within a biological system. The electron-withdrawing nature of the N-oxide group may also affect the pyrazine ring's susceptibility to enzymatic reactions, such as electrophilic substitution, though specific enzyme inhibition or receptor binding studies have not yet been extensively reported. smolecule.com

Comparative Research on the Mechanistic Biological Activity Profile of this compound versus 2,3-Diethyl-5-methylpyrazine

Comparing the N-oxide derivative to its parent compound, 2,3-diethyl-5-methylpyrazine, reveals significant differences in physicochemical properties that likely translate to distinct biological activity profiles. The parent compound is a well-known, potent aroma molecule found in cocoa mass and milk chocolate, where it is considered a key odor-active component. mdpi.com Its biological activity is primarily defined by its volatility and interaction with the sense of smell. thegoodscentscompany.commdpi.com

The introduction of the N-oxide group substantially increases the molecule's polarity. smolecule.com This change is expected to decrease its volatility while potentially increasing its solubility in aqueous biological environments. This could lead to a different distribution in biological systems and an altered flavor or aroma profile. While 2,3-diethyl-5-methylpyrazine is known to possess some antimicrobial properties, the biological activity of its N-oxide form remains a subject for future research. smolecule.commdpi.com The key distinction lies in the N-oxide's potential to act as a metabolic precursor, a property not possessed by the parent compound.

Table 1: Comparative Profile of 2,3-Diethyl-5-methylpyrazine and its N4-oxide Derivative

| Feature | 2,3-Diethyl-5-methylpyrazine | This compound |

| Molecular Formula | C₉H₁₄N₂ nist.gov | C₉H₁₄N₂O smolecule.com |

| Molecular Weight | 150.22 g/mol nist.gov | 166.22 g/mol smolecule.com |

| Known Biological Role | Potent aroma compound in foods (coffee, nuts, cocoa) mdpi.comnih.gov | Utilized as a biochemical tool in proteomics research smolecule.com |

| Primary Interaction | Interaction with olfactory receptors | Hypothesized interaction with receptors, likely altered by the N-oxide group smolecule.com |

| Key Property | High volatility, nutty/roasted aroma thegoodscentscompany.comhmdb.ca | Increased polarity, potential metabolic intermediate smolecule.com |

Role of N-Oxidation in Microbial Metabolism and Biotransformation Pathways

N-oxidation is a recognized step in the metabolism of nitrogen-containing heterocyclic compounds by microorganisms. nih.govresearchgate.net Bacteria and fungi can utilize pyrazines as a source of carbon and nitrogen for growth. nih.govnih.gov The metabolic pathways often involve initial oxidative steps, such as hydroxylation and N-oxidation, which facilitate subsequent ring cleavage and degradation. researchgate.netnih.gov

A specific bacterium, Mycobacterium sp. strain DM-11, has been identified for its ability to use 2,3-diethyl-5-methylpyrazine as its sole source of carbon and energy. nih.gov In studies of this organism's degradation pathway, the N-oxide of the parent compound was chemically synthesized to serve as a reference standard, highlighting the relevance of N-oxidation in the biotransformation of this specific pyrazine. nih.gov While the N-oxide was not confirmed as a direct intermediate in this specific study, the metabolism of other similar compounds, like 2,3,5-trimethylpyrazine, is known to proceed through N-oxide intermediates. acs.org Therefore, it is plausible that this compound can serve as a substrate or an intermediate in the microbial biotransformation of 2,3-diethyl-5-methylpyrazine, representing a crucial step in its environmental degradation pathway. nih.govnih.gov

Environmental Fates and Biotransformation Research

Research into Photochemical and Chemical Degradation Pathways of 2,3-Diethyl-5-methylpyrazine-N4-oxide in Environmental Systems

There is currently no available scientific literature or research data detailing the photochemical and chemical degradation pathways of this compound in environmental systems. Studies on the photodegradation and chemical breakdown of pyrazine-N-oxides, in general, are limited, and no specific investigations have been published for this particular diethyl-methyl substituted variant. Without experimental data, it is not possible to determine its reactivity towards sunlight, atmospheric oxidants, or hydrolysis under typical environmental conditions.

Investigation of Environmental Persistence and Mobility of this compound (excluding environmental toxicity)

There is a lack of published research on the environmental persistence and mobility of this compound. Factors that determine a chemical's persistence, such as its susceptibility to abiotic and biotic degradation, have not been studied for this compound. Similarly, its mobility in soil and water, which is influenced by properties like water solubility and soil adsorption-desorption coefficients, remains uncharacterized. Research on other N-oxide compounds has shown that they can exhibit different environmental behaviors compared to their parent compounds, but specific data for this compound is not available. nih.gov

Advanced Applications in Chemical Synthesis and Research

Utility of 2,3-Diethyl-5-methylpyrazine-N4-oxide as a Key Intermediate in the Synthesis of Complex Organic Molecules

Pyrazine (B50134) N-oxides, as a class of compounds, are recognized for their utility as intermediates in organic synthesis. The N-oxide functional group can activate the pyrazine ring for certain reactions or be involved in transformations itself. For instance, heterocyclic N-oxides are used in reactions like the Barton decarboxylation. The oxygen atom can be removed through reduction, restoring the parent pyrazine, or it can facilitate substitutions on the ring.

While the parent compound, 2,3-diethyl-5-methylpyrazine (B150936), is a well-established intermediate in the production of flavors and fragrances innospk.com, specific, documented applications of this compound as a key intermediate in the synthesis of other complex organic molecules are not extensively detailed in current research literature. Studies on other pyrazine N-oxides have shown they can undergo isomerization and other transformations, suggesting a potential for synthetic utility that may not yet be fully explored for this specific compound psu.edu. The general reactivity of N-oxides implies that this compound could serve as a precursor, but detailed pathways for its use in creating more complex molecules remain a subject for future investigation.

Exploration of this compound in Coordination Chemistry as a Ligand

The field of coordination chemistry often utilizes nitrogen-containing heterocyclic compounds as ligands to form metal complexes with diverse applications, including in therapeutic and diagnostic medicine nih.gov. The nitrogen atoms in the pyrazine ring, and potentially the oxygen atom of the N-oxide group, have the capacity to donate lone pairs of electrons to a metal center, making them potential candidates for ligand behavior. Research has demonstrated that other pyrazine derivatives, such as N′-benzylidenepyrazine-2-carbohydrazonamide, can act as bidentate ligands, coordinating with metal ions through a ring nitrogen and an azomethine nitrogen atom nih.gov.

However, based on available scientific literature, there are no specific studies or documented instances of this compound being used as a ligand in coordination chemistry. Therefore, this particular application is not considered applicable to this compound at this time.

Research on the Formation and Chemical Transformations of this compound within Food Matrices and Flavor Precursor Studies

The formation and transformation of this compound are intrinsically linked to its parent compound, which is a significant contributor to the aroma of many cooked foods.

Formation in Food Matrices: The precursor, 2,3-diethyl-5-methylpyrazine, is naturally formed during the thermal processing of food via the Maillard reaction, which involves reactions between amino acids and reducing sugars nih.gov. It is a known volatile compound found in products like roasted beef and baked potatoes, where it contributes to the desirable roasted and potato-like aromas. reading.ac.uk The formation of this compound occurs subsequently through the oxidation of the parent pyrazine. This oxidation can happen within the food matrix itself or as a metabolic process. While specific studies on the oxidation of this pyrazine in food are limited, research on Pseudomonas bacteria has identified a biosynthetic pathway for the creation of various pyrazine N-oxides, demonstrating a biological mechanism for such transformations nih.gov.

Chemical Transformations: Pyrazine N-oxides can undergo various chemical transformations. A primary reaction is reduction, which would convert this compound back to its parent pyrazine. Studies on other pyrazine N-oxides have shown they can be sensitive to protic solvents and may undergo decomposition or rearrangement under certain conditions, such as prolonged heating or exposure to bases psu.edu. These findings suggest that the stability and transformation of this compound within a food matrix could be influenced by factors like pH, temperature, and the presence of other chemical constituents.

The table below summarizes findings on the parent compound, which is the direct precursor to the N-oxide.

| Food Product/System | Precursor Compound | Key Findings |

| Potato-based products | 2,3-diethyl-5-methylpyrazine | Detected at levels comparable to other key pyrazines; known to be important for baked potato aroma. reading.ac.uk |

| Roasted Beef | 2,3-diethyl-5-methylpyrazine | Identified as a product formed during roasting. reading.ac.uk |

| Maillard Model Systems | Lysine-containing peptides and glucose | Peptides were found to be effective precursors for the formation of various pyrazines. nih.gov |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for 2,3-Diethyl-5-methylpyrazine-N4-oxide Synthesis

The synthesis of this compound typically involves the oxidation of the parent pyrazine (B50134), 2,3-diethyl-5-methylpyrazine (B150936). smolecule.com Traditional oxidation methods can rely on harsh reagents and solvents. Future research will likely focus on developing more environmentally benign synthetic routes, aligning with the principles of green chemistry. This involves exploring alternative reagents, catalytic systems, and reaction conditions that improve efficiency and reduce waste.

Research could draw inspiration from greener approaches to pyrazine synthesis, which utilize catalytic amounts of reagents and milder solvents. tandfonline.com For the N-oxidation step, the focus will be on replacing stoichiometric heavy-metal oxidants with catalytic systems or greener oxidizing agents.

Table 1: Potential Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Proposed Approach for this compound | Potential Advantages |

|---|---|---|

| Catalysis | Use of metal- or organo-catalysts with a green oxidant like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). | Reduces waste by using small amounts of a recyclable catalyst instead of stoichiometric reagents. |

| Safer Solvents | Employing water, supercritical CO₂, or bio-based solvents (e.g., ethanol, 2-methyltetrahydrofuran) as reaction media. | Reduces toxicity and environmental impact associated with volatile organic compounds (VOCs). |

| Energy Efficiency | Investigating microwave-assisted or ultrasound-assisted oxidation. | Can lead to significantly shorter reaction times and lower energy consumption compared to conventional heating. |

Detailed research findings would involve comparative studies of these green methods against traditional routes, quantifying improvements in yield, purity, reaction time, energy consumption, and environmental impact factor (E-factor).

Integration of High-Throughput Screening for Novel Reactivity and Interaction Discoveries

High-throughput screening (HTS) offers a powerful platform to rapidly assess the biological activity and interactions of this compound against a vast array of biological targets. While HTS data exists for the parent compound, 2,3-diethyl-5-methylpyrazine, in databases like the EPA's CompTox Chemicals Dashboard, applying these techniques to the N-oxide derivative could reveal novel functionalities. epa.gov

HTS can be used to explore its interactions with G-protein coupled receptors (GPCRs), particularly olfactory and taste receptors, to systematically characterize its flavor and aroma profile. Furthermore, screening against panels of enzymes, ion channels, and other cellular targets could uncover unexpected bioactivities, opening doors for its use in biochemical research. smolecule.com High-throughput transcriptomics (HTTr), for instance, can provide data on how the compound affects gene expression across different cell types, offering clues to its mechanism of action. epa.gov

Table 2: High-Throughput Screening Targets and Potential Discoveries

| Target Class | Screening Assay Type | Potential Discoveries |

|---|---|---|

| Olfactory & Gustatory Receptors | Cell-based reporter assays (e.g., calcium flux, cAMP) | Deconvolution of its aroma/flavor profile; identification as a specific receptor agonist or antagonist. |

| Enzyme Panels | Biochemical inhibition or activation assays | Discovery of novel enzyme modulators for research or therapeutic applications. |

| Signaling Pathways | High-throughput transcriptomics (HTTr) or proteomics | Identification of affected biological pathways; understanding its cellular mechanism of action. |

| Food Matrix Components | Reactivity assays with proteins, lipids, and carbohydrates | Understanding its stability and potential to form new adducts in complex food systems. smolecule.com |

Advanced in Silico Modeling for Predicting Complex Systems Interactions

Computational, or in silico, modeling provides a predictive framework to understand the behavior of this compound at a molecular level, complementing experimental HTS data. These methods can forecast its properties and interactions, saving significant time and resources in the lab.

Advanced modeling techniques can be applied in several ways:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, stability, and reactivity, helping to explain the influence of the N-oxide group.

Molecular Docking: This technique can predict the binding pose and affinity of the compound to the active sites of specific proteins, such as olfactory receptors or metabolic enzymes. This can help prioritize targets for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a complex environment, such as a food matrix or a biological membrane, over time. This can provide insights into its stability, diffusion, and release characteristics.

Quantitative Structure-Activity Relationship (QSAR): By building models based on the properties and activities of related pyrazines, QSAR can predict the potential biological activity or toxicity of this compound.

These computational approaches are invaluable for generating hypotheses and guiding the design of more focused and efficient laboratory experiments.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Environmental Science for this compound

The full characterization of this compound requires a collaborative, interdisciplinary approach. The distinct expertise of various scientific fields is essential to build a comprehensive understanding of the compound.

Synthetic Chemistry: Chemists are needed to develop and optimize the efficient, sustainable synthesis of the compound, as detailed in section 8.1. tandfonline.com Their work provides the pure material necessary for all other investigations.

Chemical Biology: Chemical biologists can then use the synthesized compound as a tool to probe biological systems. smolecule.com By employing HTS and advanced molecular biology techniques, they can elucidate its mechanism of action on cellular pathways and its specific interactions with biological targets like receptors and enzymes.

Environmental Science: Given that pyrazines are found in nature and used in consumer products, environmental scientists can investigate the fate and transport of this compound in the environment. thegoodscentscompany.comhmdb.ca Studies on its biodegradability, potential for bioaccumulation, and ecotoxicity are crucial for a complete life-cycle assessment. The N-oxide functionality could significantly alter its environmental persistence and interaction with ecosystems compared to its parent pyrazine.

This synergistic approach ensures that research progresses from efficient production to a deep understanding of its biological function and environmental footprint, paving the way for responsible and innovative applications.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reaction Time | Yield (%) | Key Advantage | Source |

|---|---|---|---|---|

| Hydrazine + Sonication | 2–20 min | 65–80 | Rapid, high yield | |

| Thiazolidinone Oxidation | 6–8 hours | ~70 | Selective N-oxide formation |

How can DFT calculations and molecular docking elucidate the electronic structure and biological interactions of this compound?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties. Compare with experimental spectroscopic data (e.g., IR, NMR) to validate accuracy .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., dihydroorotate dehydrogenase [DHODH]). Focus on binding affinities and hydrogen-bonding patterns with active-site residues .

Case Study:

In a related pyrazine derivative, docking revealed strong binding to DHODH’s flavin mononucleotide (FMN) pocket via π-π stacking and hydrophobic interactions .

What spectroscopic and crystallographic techniques are most reliable for structural validation?

Basic Research Question

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks. For example, X-ray data for a pyrazole-carbohydrazide derivative validated its planar triazole ring and intermolecular interactions .

- Multinuclear NMR: Use ¹H/¹³C NMR to assign substituent positions. For N-oxide confirmation, observe deshielding effects (e.g., N-O groups shift ¹H signals downfield by ~0.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with <5 ppm error.

Q. Table 2: Key Spectroscopic Markers

| Technique | Diagnostic Signal | Example Compound | Source |

|---|---|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (pyrazine protons) | Triazolopyrazine derivatives | |

| IR | 1650–1700 cm⁻¹ (C=O stretch) | Thiazolidinone analogs |

How should researchers address contradictions in bioactivity data across different studies?

Advanced Research Question

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time). For example, conflicting IC₅₀ values for DHODH inhibitors may arise from variations in enzyme sources (human vs. bacterial) .

- Metabolite Profiling: Use LC-MS/MS to rule out off-target effects or degradation products. For instance, hydrazide derivatives can hydrolyze under acidic conditions, altering activity .

- Statistical Validation: Apply ANOVA or t-tests to compare datasets. Report confidence intervals to highlight variability.

What strategies are recommended for evaluating the compound’s potential as a DHODH inhibitor?

Advanced Research Question

Methodological Answer:

- Enzyme Assays: Measure inhibition of human DHODH using spectrophotometric detection of ubiquinone reduction at 610 nm. Include positive controls (e.g., teriflunomide) .

- Cellular Uptake Studies: Use fluorescent analogs or radiolabeled compounds (e.g., ¹⁴C) to quantify intracellular accumulation in Jurkat or HeLa cells.

- SAR Analysis: Modify substituents (e.g., ethyl → cyclopropyl) and correlate changes with activity. A study on triazolopyrazines showed that electron-withdrawing groups (Cl, CF₃) enhance potency .

How can impurities or byproducts be identified and quantified during synthesis?

Basic Research Question

Methodological Answer:

- HPLC-DAD/ELSD: Separate impurities using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid). Compare retention times with certified standards (e.g., SEM, AOZ) .

- NMR Peak Integration: Quantify byproduct ratios using ¹H NMR. For example, residual hydrazine in reactions appears as a singlet at δ 4.3 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。